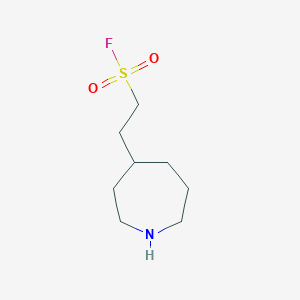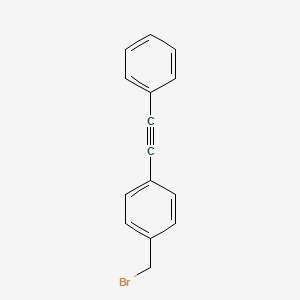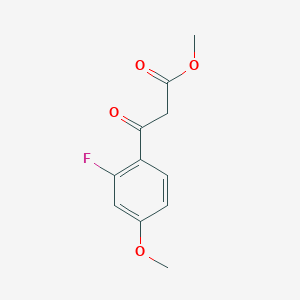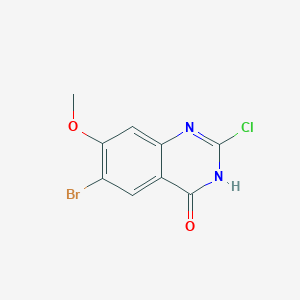
6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core substituted with bromine, chlorine, and methoxy groups, which may influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis often begins with a suitable quinazolinone precursor.
Bromination: Introduction of the bromine atom at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Chlorine can be introduced at the 2-position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methoxylation: The methoxy group at the 7-position can be introduced using methanol in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the bromine or chlorine positions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine, chlorine, and methoxy groups may influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-chloroquinazolin-4(3H)-one: Lacks the methoxy group.
7-Methoxyquinazolin-4(3H)-one: Lacks the bromine and chlorine substituents.
2-Chloro-7-methoxyquinazolin-4(3H)-one: Lacks the bromine substituent.
Uniqueness
6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one is unique due to the specific combination of bromine, chlorine, and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H6BrClN2O2 |
|---|---|
Poids moléculaire |
289.51 g/mol |
Nom IUPAC |
6-bromo-2-chloro-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-7-3-6-4(2-5(7)10)8(14)13-9(11)12-6/h2-3H,1H3,(H,12,13,14) |
Clé InChI |
TXRUOXWJQLJGRX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=C(NC2=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



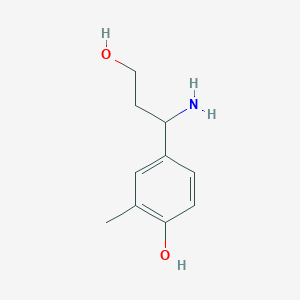
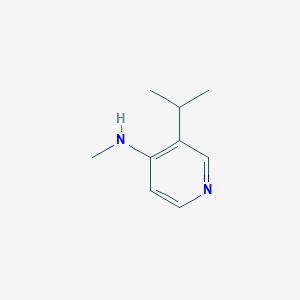
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
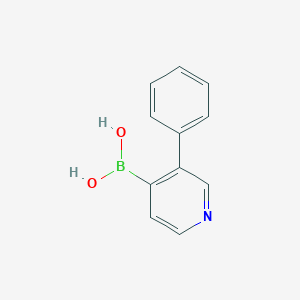
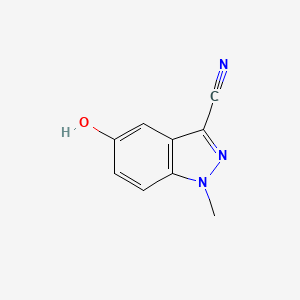
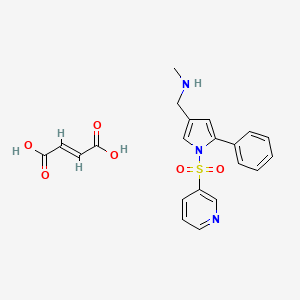
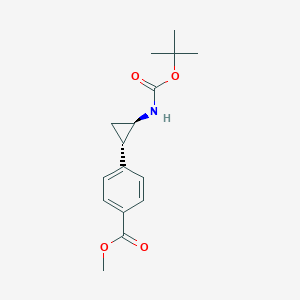
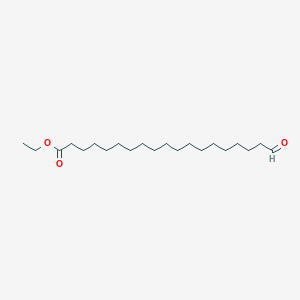
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)
